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Compound of Interest

Compound Name: Propylene glycol diacetate

Cat. No.: B174932

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrometry fragmentation
pattern of propylene glycol diacetate. The document outlines the core fragmentation data, a
representative experimental protocol for its analysis, and a visual representation of the
fragmentation pathway. This information is crucial for the identification and quantification of
propylene glycol diacetate in various research and drug development applications.

Mass Spectrometry Fragmentation Data

The mass spectral data for propylene glycol diacetate (1,2-propanediol diacetate) reveals
distinct fragmentation patterns under different ionization techniques. The primary ions observed
under Electron lonization (EI) and Chemical lonization (Cl) are summarized below. This data is
critical for developing selective and sensitive analytical methods.

Table 1: Key Mass Spectrometry Fragments of Propylene Glycol Diacetate

© 2025 BenchChem. All rights reserved. 1/5 Tech Support


https://www.benchchem.com/product/b174932?utm_src=pdf-interest
https://www.benchchem.com/product/b174932?utm_src=pdf-body
https://www.benchchem.com/product/b174932?utm_src=pdf-body
https://www.benchchem.com/product/b174932?utm_src=pdf-body
https://www.benchchem.com/product/b174932?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b174932?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

o Relative Proposed
lonization Parent lon Key Fragment
Abundance Fragment
Mode (m/z) lons (m/z) )
(%) Identity
Electron [CHsCOJ*
o 160.17 43.0 99.99 _
lonization (EI) (Acetyl cation)
87.0 10.49 [M - CHsCOO]*
100.0 5.10 [M - CHsCOOH]*
116.0 5.00 [M - CH2CHO]*
15.0 5.39 [CH3]*
Chemical [M+H -
o 161.18 [M+H]* 101.0 99.99
lonization (CI) CHsCOOH]*
87.0 37.58 [M - CHsCOOQO]*
100.0 24.13 [M - CHsCOOH]*
116.0 21.29 [M - CH2CHOJ*
[M - CH3sCOOH -
86.0 18.39
H]*

Data sourced from PubChem CID 12198.

Experimental Protocols

A standard method for the analysis of propylene glycol diacetate involves Gas

Chromatography coupled with Mass Spectrometry (GC-MS). The following is a representative

protocol based on established methods for glycol ethers.

2.1. Sample Preparation

o Standard Solution Preparation: Prepare a stock solution of propylene glycol diacetate

(299.5% purity) in methanol or acetonitrile at a concentration of 1 mg/mL.
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» Calibration Standards: Prepare a series of calibration standards by serially diluting the stock
solution with the same solvent to cover the desired concentration range (e.g., 1-100 pg/mL).

o Sample Preparation: Dissolve the sample matrix containing propylene glycol diacetate in
methanol or acetonitrile to a final concentration within the calibration range. If necessary,
perform a liquid-liquid extraction or solid-phase extraction to remove interfering matrix
components.

2.2. GC-MS Instrumentation and Conditions
o Gas Chromatograph: Agilent 7890A GC system or equivalent.
e Mass Spectrometer: Agilent 5975C MSD or equivalent.

e GC Column: Rxi®-1301Sil MS (30 m x 0.25 mm x 0.25 pm) or a similar mid-polar capillary
column.

« Injector: Split/splitless injector, operated in split mode (e.g., 20:1) at 250°C.
e Injection Volume: 1 pL.
o Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
e Oven Temperature Program:
o Initial temperature: 50°C, hold for 2 minutes.
o Ramp: 10°C/min to 220°C.
o Hold: 5 minutes at 220°C.
e MS Transfer Line Temperature: 230°C.
e lon Source: Electron lonization (El) at 70 eV.
e lon Source Temperature: 230°C.

e Mass Scan Range: m/z 35-200.
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e Solvent Delay: 3 minutes.

Fragmentation Pathway

The fragmentation of propylene glycol diacetate under electron ionization is initiated by the
removal of an electron from one of the oxygen atoms, forming a molecular ion ([M]*¢) with a
mass-to-charge ratio (m/z) of 160. The subsequent fragmentation cascade leads to the
formation of several characteristic ions.

[C5H703]* - C2H20 [C3H502]*
m/z =115 m/iz=73

[C5H902]*
m/z = 101 R
- CH3COOH C3H40

- CH3-
[CH3COJ*
m/z =43
[CAH7O2]* - C2H40
m/z = 87

- CH3CO-

- CH3COO-

Molecular lon
[C7TH1204]*e
m/z = 160

Propylene Glycol Diacetate
[C7H1204]
m/z = 160

Click to download full resolution via product page

 To cite this document: BenchChem. [In-Depth Technical Guide: Mass Spectrometry
Fragmentation of Propylene Glycol Diacetate]. BenchChem, [2026]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b174932#mass-spectrometry-fragmentation-
pattern-of-propylene-glycol-diacetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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